2-Azidopropanoic acid
Description
Significance of Azide (B81097) Functionality in Organic Synthesis and Chemical Biology
The azide functional group (–N₃) holds a distinct and important position in the landscape of organic chemistry and chemical biology. nottingham.ac.uk Organic azides are compounds that contain this group and, despite being high-energy, they exhibit selective reactivity with a limited number of other functional groups under physiological conditions, such as alkynes. baseclick.euwikipedia.org This specific reactivity is the cornerstone of their utility.
One of the most significant applications of the azide group is in click chemistry , a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. baseclick.eu The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where an azide reacts with a terminal alkyne to form a stable triazole ring. baseclick.euwikipedia.org This reaction is exceptionally reliable and has been widely adopted for bioconjugation—the process of linking molecules to biomolecules like proteins or peptides for imaging or therapeutic purposes. smolecule.com The impact of this chemistry was recognized with the 2022 Nobel Prize in Chemistry. baseclick.eu
Beyond click chemistry, azides participate in several other crucial transformations:
Staudinger Reaction/Ligation: Azides can be reduced to amines by reacting with phosphines. wikipedia.org This transformation is valuable because it allows the azide group to function as a "protected" form of an amine, which can be revealed at a later stage in a synthesis. nottingham.ac.ukwikipedia.org
Huisgen 1,3-Dipolar Cycloaddition: Azides can react as 1,3-dipoles with various double and triple bonds to create five-membered heterocyclic rings, which are common structures in pharmaceuticals. baseclick.euwikipedia.orgnih.gov
Ugi Four-Component Reaction (Ugi-4CR): The azide functionality can be incorporated into multicomponent reactions, enabling the rapid assembly of complex molecular scaffolds from simple starting materials.
In chemical biology, the azide group's bioorthogonal nature—meaning it does not react with naturally occurring functional groups in biological systems—makes it an ideal chemical reporter for studying cellular processes. baseclick.eusmolecule.com Researchers can introduce azide-modified building blocks (like amino acids or sugars) into cells and then selectively tag them with fluorescent probes or affinity handles via click chemistry to visualize and track them. smolecule.comacs.org
| Property of Azide Group | Significance in Chemical Research |
| High Energy & Selective Reactivity | Reacts specifically with a few functional groups (e.g., alkynes), making it ideal for targeted modifications. baseclick.eu |
| Participation in Click Chemistry (CuAAC) | Enables efficient and specific labeling and conjugation of biomolecules in aqueous environments. baseclick.euwikipedia.org |
| Bioorthogonality | Does not interfere with native biological processes, allowing for precise study of cellular components. baseclick.eusmolecule.com |
| Precursor to Amines (via Staudinger Reaction) | Serves as a protected amine group that can be unmasked under mild conditions. nottingham.ac.ukwikipedia.org |
| Formation of Heterocycles | Acts as a key component in synthesizing diverse nitrogen-containing ring systems. nih.gov |
Foundational Role of 2-Azidopropanoic Acid as a Chiral Building Block
This compound, especially its enantiomerically pure forms like (S)-2-Azidopropanoic acid, serves as a fundamental chiral building block in synthetic chemistry. Chiral building blocks are essential starting materials for constructing complex molecules with specific three-dimensional arrangements, a critical feature for many pharmaceuticals and biologically active compounds. cymitquimica.com
The utility of this compound lies in the combination of its three key components: the carboxylic acid, the azide group, and the chiral center at the second carbon (C2). This trifunctional nature allows it to be incorporated into larger molecules in a controlled manner.
Key applications illustrating its role include:
Peptide Synthesis and Modification: It is used as a building block to introduce azide "handles" into peptides. chemimpex.com This allows for subsequent modification of the peptide via click chemistry to attach other molecules like fluorescent tags, drug payloads, or polymers. smolecule.com The (S)-configuration is often preferred as it corresponds to natural L-amino acids and can minimize steric hindrance during these coupling reactions.
Synthesis of Heterocyclic Compounds: (S)-2-Azidopropanoic acid is a key component in multicomponent reactions, such as the Ugi four-component reaction, to produce complex heterocyclic structures like benzodiazepines. In these syntheses, the azide group can participate in subsequent cyclization steps, for example, through an intramolecular Staudinger/aza-Wittig reaction.
Precursor for Unnatural Amino Acids: The azide group can be reduced to an amine, converting this compound into an alanine (B10760859) derivative. This provides a synthetic route to unnatural amino acids that can be incorporated into peptides to alter their structure and function.
The synthesis of (S)-2-Azidopropanoic acid itself is typically achieved through nucleophilic substitution, for instance, by reacting (S)-2-bromopropanoic acid with sodium azide. This reaction proceeds with an inversion of stereochemistry, preserving the chiral integrity of the final product.
| Compound Feature | Synthetic Utility | Example Application |
| Chiral Center | Allows for the synthesis of stereochemically defined molecules. | Creation of specific enantiomers of pharmacologically active compounds. |
| Azide Group | Enables bioorthogonal conjugation via click chemistry. | Attaching fluorescent dyes to peptides for biological imaging. smolecule.com |
| Carboxylic Acid Group | Provides a handle for forming amide bonds or other linkages. | Incorporation into peptide chains using standard synthesis protocols. chemimpex.com |
| Combined Functionality | Acts as a versatile linker in multicomponent reactions. | Rapid assembly of complex benzodiazepine (B76468) scaffolds. |
Structure
3D Structure
Properties
IUPAC Name |
2-azidopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c1-2(3(7)8)5-6-4/h2H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNBLPHVIQXLMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Azidopropanoic Acid and Its Derivatives
Nucleophilic Substitution Strategies for Azide (B81097) Introduction
The introduction of the azide functionality via nucleophilic substitution is a cornerstone in the synthesis of 2-azidopropanoic acid. This strategy typically involves the displacement of a leaving group, such as a halogen, from a propanoic acid precursor by an azide nucleophile.
SN2 Reaction Mechanisms and Stereochemical Control
The reaction of a 2-halopropanoic acid with an azide source, commonly sodium azide (NaN₃), proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org A key characteristic of the SN2 reaction is the backside attack of the nucleophile on the electrophilic carbon center, which results in an inversion of stereochemistry. libretexts.org This stereospecificity is crucial when synthesizing enantiomerically pure forms of this compound. For instance, starting with (S)-2-bromopropanoic acid will yield (R)-2-azidopropanoic acid, and conversely, a starting material with R-stereochemistry will produce the S-enantiomer. libretexts.org This predictable stereochemical outcome allows for precise control over the chirality of the final product.
Halogenated Propanoic Acid Precursors and Optimized Reaction Conditions
The choice of the halogenated propanoic acid precursor significantly influences the reaction rate and yield. 2-Bromopropanoic acid is a frequently used starting material due to the good leaving group ability of the bromide ion. The synthesis is typically performed by reacting the halogenated precursor with sodium azide.
Optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the stoichiometry of the reagents. For example, reacting (S)-2-bromopropanoic acid with sodium azide at elevated temperatures, such as 80°C, for a duration of 12 hours has been shown to produce high yields. Control of pH is also a consideration, with a range of 6-7 being cited as favorable for the azidation of (S)-2-bromopropanoic acid.
| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (S)-2-Bromopropanoic acid | DMSO | 80 | 12 | 92 | |
| (S)-2-Chloropropanoic acid | DMF | 70 | 24 | 78 |
Role of Solvents and Catalysts in Reaction Rate and Yield Enhancement
The selection of an appropriate solvent is paramount for the success of the nucleophilic substitution reaction. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are highly effective because they can solvate the cation of the azide salt while leaving the azide anion relatively free and highly nucleophilic. This enhances the reaction rate.
To further improve reaction efficiency, particularly when dealing with the limited solubility of sodium azide in organic solvents, phase-transfer catalysts (PTCs) can be employed. tcichemicals.comwikipedia.orgfzgxjckxxb.com PTCs, such as quaternary ammonium (B1175870) salts or crown ethers (e.g., 18-crown-6), facilitate the transfer of the azide anion from the solid or aqueous phase to the organic phase where the reaction occurs. tcichemicals.com This can lead to significantly higher conversion rates, with reports of over 90% conversion when using crown ethers.
Diazo Transfer Protocols for Azidopropanoic Acid Synthesis
An alternative and powerful strategy for the synthesis of this compound involves the conversion of a primary amine to an azide. This is achieved through a diazo transfer reaction, which offers the significant advantage of retaining the stereochemistry of the starting amino acid. researchgate.net
Conversion of Amines to Azides via Specific Diazo Transfer Reagents (e.g., Triflyl Azide, Imidazole-1-sulfonyl Azide, ADMP)
The conversion of 2-aminopropanoic acid (alanine) to this compound is facilitated by specific diazo transfer reagents. These reagents effectively transfer a diazo group (=N₂) to the primary amine, which then rearranges to form the azide. researchgate.net
Trifluoromethanesulfonyl azide (TfN₃) , also known as triflyl azide, is a highly effective reagent for this transformation. wikipedia.org The reaction is typically carried out in a mixed solvent system, such as aqueous methanol, and the pH is maintained in the basic range (9-10) to facilitate the reaction.
Imidazole-1-sulfonyl azide is another important diazo transfer reagent. wikipedia.orgresearchgate.netnih.govorganic-chemistry.org It is often used in the form of its hydrochloride or hydrogen sulfate (B86663) salt, the latter being noted for its improved safety profile. wikipedia.org These reactions can be catalyzed by metal salts, such as copper(II) sulfate, although copper-free methods have also been developed. wikipedia.orgnih.gov Imidazole-1-sulfonyl azide is considered a suitable and stable alternative to the potentially explosive triflyl azide. nih.govorganic-chemistry.org
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) represents a more recent generation of diazo transfer reagents designed for enhanced safety. It offers a metal-free alternative for the conversion of amines to azides, often providing high yields.
| Reagent | Key Features | Typical Conditions | Reference |
| Triflyl Azide (TfN₃) | Highly reactive, efficient diazo transfer. | Aqueous methanol, pH 9-10. | wikipedia.org |
| Imidazole-1-sulfonyl azide | Stable, crystalline solid (as salt), can be used with or without a metal catalyst. | Often used with a Cu(II) catalyst. | wikipedia.org |
| ADMP | Designed for safety, metal-free. | --- |
Enzymatic Approaches for Azide Incorporation into Propanoic Acid Scaffolds
Enzymatic methods are emerging as a sophisticated approach for the synthesis of azido-containing compounds, offering high stereoselectivity. While direct enzymatic azidation of propanoic acid is less common, multi-enzyme cascade reactions can be employed. For instance, an L-amino acid deaminase can be used to convert an amino acid to a keto acid, which can then be chemically or enzymatically converted to the corresponding azide. Another approach involves a two-step cascade where an enzyme catalyzes the transfer of an amino group to a keto-propanoic acid, followed by a diazotization step to introduce the azide. This method has been reported to achieve high enantiomeric excess (95% ee). These biocatalytic methods hold promise for environmentally friendly and highly selective syntheses of chiral azido (B1232118) acids.
Stereoselective Synthesis of Azido Propanoic Acid Derivatives
The synthesis of enantiomerically pure this compound and its derivatives is of significant interest due to their application as chiral building blocks in medicinal chemistry and peptide synthesis. beilstein-journals.orgiris-biotech.denih.gov Stereoselectivity can be achieved either by separating enantiomers from a racemic mixture or by employing asymmetric synthesis methodologies that directly yield the desired stereoisomer.
Chiral Resolution Techniques for Enantiomeric Purity
Classical Resolution via Diastereomeric Salt Formation This is the most conventional method for resolving racemic carboxylic acids. wikipedia.org The process involves reacting the racemic this compound with an enantiomerically pure chiral base, such as brucine, strychnine, or synthetic amines like (R)-1-phenylethanamine. wikipedia.orglibretexts.org This reaction forms a mixture of diastereomeric salts ((R)-acid-(R)-base and (S)-acid-(R)-base), which possess different physical properties, notably solubility. wikipedia.org Fractional crystallization can then be used to separate the less soluble diastereomeric salt. Finally, treatment of the separated salt with a strong acid liberates the enantiomerically pure this compound. libretexts.org The choice of resolving agent and solvent is critical and often requires empirical screening to achieve efficient separation. wikipedia.org
Enzymatic Resolution Biocatalysis offers a green and highly selective alternative for chiral resolution. symeres.com Lipases are commonly used enzymes that can selectively catalyze the esterification of one enantiomer in a racemic mixture of a carboxylic acid, or the hydrolysis of one enantiomer of a racemic ester derivative. For instance, a racemic ester of this compound can be subjected to enzymatic hydrolysis, where the enzyme selectively acts on one enantiomer, leaving the other enantiomer in its ester form. The resulting mixture of the enantiomerically pure acid and the unreacted ester can then be separated. This approach benefits from mild reaction conditions and high enantioselectivity. symeres.com
Chiral Chromatography Chromatographic methods provide a powerful tool for the analytical and preparative separation of enantiomers. mdpi.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is particularly effective. The separation mechanism relies on the differential interaction between the two enantiomers of this compound (or its ester derivative) and the chiral environment of the CSP. mdpi.com This difference in interaction leads to different retention times, allowing for their separation. While highly effective for achieving excellent enantiomeric purity, scaling up chiral chromatography for large-scale production can be costly. mdpi.com
| Technique | Principle | Advantages | Considerations |
|---|---|---|---|
| Classical Resolution | Formation and separation of diastereomeric salts with a chiral resolving agent. wikipedia.org | Well-established, scalable. wikipedia.org | Dependent on differential solubility, can be labor-intensive, discards at least 50% of material without a racemization loop. wikipedia.org |
| Enzymatic Resolution | Enzyme-catalyzed selective transformation of one enantiomer. symeres.com | High selectivity, mild and sustainable conditions. symeres.com | Requires screening for a suitable enzyme, separation of product from unreacted substrate is necessary. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP). mdpi.com | High enantiomeric purity, applicable to a wide range of compounds. mdpi.com | Can be expensive to scale up, requires method development. mdpi.com |
Stereocontrolled Approaches via Matteson Homologation
Matteson homologation is a powerful and versatile method for the stereoselective synthesis of α-chiral boronic esters, which serve as key intermediates for producing α-amino acids and their derivatives, including α-azido acids. uni-saarland.deresearchgate.net This iterative process allows for the construction of complex molecules with precise control over multiple stereogenic centers. mdpi.comuni-saarland.de
The synthesis begins with a chiral boronic ester, often derived from a chiral diol like pinanediol. uni-saarland.de This ester is treated with a carbenoid, such as dichloromethyllithium (LiCHCl₂), which is typically generated in situ by deprotonating dichloromethane (B109758) with a strong base like n-butyllithium or LDA at low temperatures (−100 °C to −78 °C). mdpi.comuni-saarland.de The carbenoid adds to the boron atom, forming a boronate complex. mdpi.com In the presence of a Lewis acid like zinc chloride, a 1,2-migration of the alkyl or aryl group from boron to the adjacent carbon occurs, yielding an α-chloro boronic ester with high diastereoselectivity. mdpi.comuni-saarland.de The stereochemical outcome is dictated by the chiral auxiliary. uni-saarland.de
The crucial azide functionality is introduced via nucleophilic substitution of the chloride in the α-chloro boronic ester. uni-saarland.de Reacting this intermediate with sodium azide (NaN₃), typically in a polar aprotic solvent like DMF, results in the formation of the corresponding α-azido boronic ester. uni-saarland.de This reaction proceeds with high yield and stereoselectivity, as the conditions are optimized to prevent epimerization at the α-stereogenic center. uni-saarland.de Subsequent oxidation of the boronic ester yields the desired enantiomerically enriched this compound derivative. uni-saarland.de The flexibility of this method allows for the synthesis of both enantiomers simply by choosing the corresponding enantiomer of the chiral auxiliary. uni-saarland.deresearchgate.net
| Step | Reagents & Conditions | Intermediate/Product | Key Feature |
|---|---|---|---|
| 1. Carbenoid Addition | Chiral boronic ester, CH₂Cl₂, n-BuLi or LDA, low temp (−100 to −78 °C). uni-saarland.de | Tetrahedral boronate complex. mdpi.com | Formation of the reactive complex. |
| 2. 1,2-Migration | Lewis acid (e.g., ZnCl₂). mdpi.com | α-Chloro boronic ester. uni-saarland.de | Stereocontrolled formation of a new C-C bond with high diastereoselectivity. uni-saarland.de |
| 3. Azide Substitution | Sodium azide (NaN₃), DMF. uni-saarland.de | α-Azido boronic ester. uni-saarland.de | Efficient introduction of the azide group with retention of stereochemistry. uni-saarland.de |
| 4. Oxidation | Oxidizing agent (e.g., NaBO₃·4H₂O). | α-Azido carboxylic acid. | Conversion of the boronic ester to the final carboxylic acid. |
Synthetic Route Optimization and Scalability Considerations
Optimizing the synthetic route for this compound is crucial for ensuring safety, efficiency, and economic viability, particularly when moving from laboratory-scale synthesis to larger-scale production. Considerations include process safety for handling potentially energetic azides, route planning using computational tools, and the use of advanced reactor technologies.
Process Development from Laboratory to Pilot Scale
Scaling up the synthesis of organic azides like this compound presents significant safety challenges due to their potential as highly energetic materials. mathewsopenaccess.com A key concern is the thermal stability of the azide compound and intermediates, as they can decompose exothermically, sometimes explosively. mathewsopenaccess.com Therefore, process development must prioritize excellent temperature control. Traditional batch reactors often suffer from poor heat transfer and mixing efficiency as the scale increases, leading to potential "hot spots" and an increased risk of runaway reactions.
The transition from lab to pilot scale requires a thorough hazard assessment, including calorimetric studies (e.g., Differential Scanning Calorimetry) to understand the thermal decomposition profile of the azide. mathewsopenaccess.com The synthesis of this compound often involves the reaction of a 2-halopropanoic acid with an azide salt like sodium azide. In a large-scale batch process, challenges include managing the exothermicity of this nucleophilic substitution and handling potentially large quantities of hydrazoic acid if the reaction is performed under acidic conditions. mathewsopenaccess.com Continuous flow processing in microreactors or other flow devices is increasingly seen as a superior alternative for scaling up such hazardous reactions. mathewsopenaccess.com
Chemoinformatics and Algorithmic Approaches for Route Planning
Chemoinformatics applies computational methods to solve chemical problems, including the planning of synthetic routes. nih.gov For a target molecule like this compound, chemoinformatic tools can significantly accelerate the development of efficient and novel synthetic pathways. These approaches use large databases of chemical reactions to propose and evaluate potential routes based on criteria such as yield, atom economy, cost of starting materials, and reaction compatibility. nih.gov
Computer-Aided Synthesis Planning (CASP) algorithms can retrospectively analyze the structure of this compound to identify precursor molecules and the chemical transformations that connect them. This can uncover non-intuitive or more efficient routes compared to those devised by traditional human-led approaches. For instance, an algorithm could compare the standard route from 2-bromopropanoic acid against alternatives like a diazo transfer to 2-aminopropanoic acid (alanine), evaluating each based on known reaction data. Furthermore, machine learning models can predict the outcomes of unknown reactions, helping to de-risk and prioritize synthetic strategies before they are attempted in the laboratory. nih.gov
Utilization of Microreactors for Reaction Control and Efficiency
Microreactors, or continuous flow reactors, offer a transformative solution for handling hazardous chemical syntheses, such as the preparation of organic azides. mathewsopenaccess.commdpi.com These devices have channels with dimensions in the sub-millimeter range, which provides an exceptionally high surface-area-to-volume ratio. mdpi.comchimia.ch This characteristic enables extremely efficient heat transfer, allowing for precise temperature control and the rapid dissipation of any heat generated during a reaction. chimia.ch
For the synthesis of this compound, using a microreactor can significantly mitigate the risks associated with azide decomposition. mathewsopenaccess.com The reaction of a 2-halopropanoate with sodium azide can be performed safely even at elevated temperatures that would be unsafe in a batch reactor, leading to dramatically reduced reaction times and improved yields. mathewsopenaccess.com The small internal volume of the reactor means that only a tiny amount of the hazardous material is present at any given moment, minimizing the impact of any potential incident. mathewsopenaccess.com Furthermore, the rapid mixing achieved in microreactors prevents concentration gradients, leading to improved selectivity and product purity. chimia.ch This technology is not only safer but also facilitates easier scale-up by "numbering-up"—running multiple microreactors in parallel—rather than increasing the size of a hazardous batch process. mathewsopenaccess.com
Mechanistic Insights into 2 Azidopropanoic Acid Reactivity
Azide (B81097) Group as a 1,3-Dipole in Cycloaddition Reactions
The azide group of 2-azidopropanoic acid can act as a 1,3-dipole, participating in cycloaddition reactions to form five-membered heterocyclic rings. organic-chemistry.org This reactivity is fundamental to its application in "click chemistry" and the synthesis of structurally complex molecules. organic-chemistry.orgnih.gov
Huisgen 1,3-Dipolar Cycloaddition for Triazole Formation
The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole, such as the azide group in this compound, and a dipolarophile, typically an alkyne or alkene, to yield a five-membered heterocycle. organic-chemistry.orgwikipedia.org When this compound reacts with an alkyne, it forms a stable 1,2,3-triazole ring. organic-chemistry.org This reaction proceeds via a concerted, pericyclic mechanism involving a [2s+4s] cycloaddition, where two new sigma bonds are formed simultaneously. organic-chemistry.orgwikipedia.org
The thermal Huisgen cycloaddition often requires elevated temperatures and can result in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) when using asymmetrical alkynes. organic-chemistry.org However, the development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has largely overcome these limitations. organic-chemistry.orgru.nl The CuAAC reaction proceeds at room temperature, is tolerant of a wide range of functional groups, and provides excellent regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.org A ruthenium-catalyzed version (RuAAC) offers complementary regioselectivity, favoring the formation of 1,5-disubstituted triazoles. organic-chemistry.org
The interaction of 3-aryl-2-azidopropanoic acids with diethyl acetylenedicarboxylate (B1228247) under metal-free conditions leads to the formation of 3-aryl-2-triazolylpropanoic acids in good yields. researcher.life
Intramolecular Cycloaddition for Conformationally Constrained Structures
The Huisgen cycloaddition can also occur intramolecularly, providing a powerful method for synthesizing conformationally constrained structures, such as bicyclic peptidomimetics. researchgate.net For instance, propargyl amides derived from 2-azidopropanoic acids can undergo metal-free intramolecular Huisgen cycloaddition to yield condensed triazoles. researchgate.net Microwave-assisted heating can facilitate this reaction, and subsequent ring-opening of the resulting lactam can provide access to 1,4-disubstituted and 1,4,5-trisubstituted triazole amino acids. researchgate.net
Reductive Transformations of the Azide Moiety to Amine Derivatives
The azide group of this compound can be readily reduced to a primary amine, providing a pathway to α-amino acids and their derivatives. researcher.life This transformation is synthetically valuable as the azide can serve as a protected form of the amine. researcher.life Common reducing agents for this conversion include hydrogen gas with a palladium catalyst (H₂/Pd), and lithium aluminum hydride (LiAlH₄). The resulting 2-aminopropanoic acid (alanine) is a fundamental building block in peptide synthesis.
Nucleophilic Substitution Reactions Involving the Azido (B1232118) Group
While the azide group is a potent nucleophile in its own right, under specific conditions, it can act as a leaving group in nucleophilic substitution reactions. acs.org This less common reactivity opens up novel synthetic pathways. For example, the reaction of 3-azidopropanoic acid with carbodiimides and a nucleophile like phenylhydrazine (B124118) can lead to the formation of pyrazolidin-3-one, where the azide is formally displaced. acs.org This transformation proceeds under mild conditions and provides access to a variety of aza-heterocycles. acs.org The reaction of 3-aryl-2-bromopropanoic acid esters with sodium azide yields the corresponding 2-azido-3-arylpropanoates. researchgate.net
Carboxylic Acid Functionality in Amidation and Esterification
The carboxylic acid group of this compound undergoes standard transformations such as amidation and esterification. cymitquimica.com These reactions are crucial for incorporating the 2-azido-propanoyl moiety into larger molecules, such as peptides and esters.
Amidation, the formation of an amide bond, is typically achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. thieme-connect.debroadpharm.com Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or uronium/guanidinium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). thieme-connect.debroadpharm.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.
Applications in Bioorthogonal Chemistry and Bioconjugation
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Azidopropanoic Acid
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its reliability and high yield. iris-biotech.de In this reaction, the azide (B81097) group of a molecule like this compound reacts with a terminal alkyne to form a stable triazole ring. iris-biotech.decreative-biolabs.com This reaction has been used to label bacterial peptidoglycans by incorporating this compound into the cell wall, allowing for visualization and study of bacterial dynamics. bapeks.comnih.govgoogle.com
The CuAAC reaction involving this compound and a terminal alkyne is highly regioselective, almost exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. iris-biotech.deresearchgate.net The reaction mechanism is initiated by the formation of a copper(I) acetylide intermediate. creative-biolabs.com The azide group then reacts with this activated intermediate, leading to a six-membered copper-containing ring that rearranges and, upon protonation, yields the stable 1,4-triazole product. creative-biolabs.com This linkage is exceptionally stable, mimicking the properties of an amide bond but being resistant to hydrolysis and enzymatic degradation, making it an ideal linker in bioconjugation. beilstein-journals.org
Table 1: Key Features of CuAAC with this compound
| Feature | Description |
| Reactants | This compound (or biomolecule containing it) and a terminal alkyne. |
| Catalyst | Copper(I) [Cu(I)]. Often generated in situ from Copper(II) salts (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). beilstein-journals.org |
| Product | A stable 1,4-disubstituted 1,2,3-triazole linkage. iris-biotech.de |
| Regioselectivity | High selectivity for the 1,4-isomer over the 1,5-isomer. iris-biotech.deresearchgate.net |
| Applications | Peptide labeling, protein modification, cell surface labeling, material science. chemimpex.com |
A significant drawback of CuAAC for applications in living systems is the inherent toxicity of the copper catalyst. ru.nl Copper ions, particularly Cu(I), can be toxic to cells, potentially compromising protein structure and function and generating harmful reactive oxygen species (ROS). creative-biolabs.comacs.orgnih.gov The application of CuAAC in biological systems is therefore challenging due to this cytotoxicity. acs.org
To mitigate these toxic effects, extensive research has focused on the development of stabilizing ligands for the copper(I) catalyst. acs.orgnih.gov These ligands chelate the copper ion, enhancing its stability in aqueous solutions, improving reaction efficiency, and, most importantly, reducing its toxicity. creative-biolabs.commdpi.com This allows for the successful application of CuAAC in more sensitive biological environments, including on the surface of living cells and even in whole organisms like zebrafish embryos. nih.govnih.gov
Table 2: Comparison of Common Ligands Used in Biocompatible CuAAC
| Ligand | Full Name | Key Advantages |
| TBTA | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | The first-generation accelerating ligand; stabilizes Cu(I) against oxidation. mdpi.comnih.gov |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | Highly water-soluble, reduces copper toxicity, and enhances reaction efficiency in aqueous and physiological conditions. creative-biolabs.com |
| BTTES | 2-[4-({Bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]ethanol | Promotes rapid cycloaddition in living systems with low apparent toxicity, enabling in vivo imaging. nih.govnih.gov |
Formation of 1,4-Disubstituted 1,2,3-Triazole Linkages
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) as a Copper-Free Alternative
To circumvent the issue of copper toxicity, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a truly bioorthogonal alternative. acs.orgnih.gov This reaction does not require a metal catalyst. Instead, it utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), as the reaction partner for the azide. peptide.commedchemexpress.com The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures. nih.gov
This compound and biomolecules modified with it can readily participate in SPAAC reactions. nih.govjenabioscience.com This has made SPAAC a preferred method for modifying biomolecules in living cells and organisms where the introduction of a copper catalyst is problematic. ru.nlnih.gov The reaction is highly selective and does not interfere with other functional groups present in a biological system. nih.gov
Staudinger Ligation and Traceless Staudinger Ligation in Bioconjugation Strategies
The Staudinger ligation is another powerful bioorthogonal reaction that utilizes an azide, such as the one present in this compound. bapeks.comnumberanalytics.com It involves the reaction of the azide with a specifically engineered phosphine (B1218219) reagent. sigmaaldrich.com This reaction is highly selective and proceeds under mild, physiological conditions. numberanalytics.com
The classic Staudinger ligation involves the reaction of an azide with a triarylphosphine bearing an ortho-ester group, which acts as an electrophilic trap. sigmaaldrich.com The reaction proceeds through an aza-ylide intermediate. sigmaaldrich.comacs.org This intermediate undergoes an intramolecular reaction with the ester trap, ultimately forming a stable amide bond and a phosphine oxide byproduct. acs.org
A significant advancement is the "traceless" Staudinger ligation. ru.nlacs.org In this variation, the phosphine reagent is designed such that after the reaction, the phosphine oxide byproduct is released, leaving behind a native amide bond with no residual atoms from the phosphine reagent. ru.nlraineslab.com This makes the traceless version particularly valuable for applications like protein and peptide synthesis where the integrity of the final structure is paramount. nih.gov
A primary limitation of the Staudinger ligation is its relatively slow reaction kinetics compared to click chemistry reactions like CuAAC and SPAAC. acs.orgacs.org Mechanistic studies have shown that the rate-determining step is typically the initial nucleophilic attack of the phosphine on the azide. acs.orgraineslab.comnih.gov
Efforts to optimize the reaction rate have focused on modifying the phosphine reagent. Increasing the electron density on the phosphine by adding electron-donating substituents can accelerate the reaction. ysu.am However, this often comes at the cost of increased susceptibility of the phosphine to air oxidation, which is a competing side reaction. acs.org The choice of solvent also plays a role, with polar, protic solvents generally favoring a faster ligation. ysu.am Therefore, a balance must be struck between reaction rate and reagent stability for practical applications in bioconjugation.
Reaction Mechanism and Formation of Amide Bonds
Integration of this compound into Biomolecules as Chemical Reporters
This compound and its derivatives can be metabolically incorporated into various biomolecules, serving as chemical reporters. This allows for the subsequent visualization and analysis of these molecules through bioorthogonal reactions, such as the Staudinger ligation or copper-catalyzed and strain-promoted azide-alkyne cycloadditions. nih.govacs.org
The bacterial cell wall is a dynamic structure composed of peptidoglycan (PG), a polymer of sugars and amino acids, including the unique D-isomers of amino acids. acs.org The biosynthetic pathway of PG can incorporate unnatural D-amino acid analogs, a feature that has been exploited for metabolic labeling. nih.govrsc.org this compound, particularly its D-enantiomer (also known as azido-D-alanine or ADA), serves as a powerful probe for studying PG dynamics. rsc.orgsmolecule.com
Bacteria can incorporate (R)-2-amino-3-azidopropanoic acid into their cell walls. acs.orggoogle.com This process allows for the visualization of PG synthesis and turnover. nih.gov Once incorporated, the azide group on the PG can be covalently linked to a variety of reporter molecules, such as fluorescent dyes or affinity tags, using click chemistry. nih.govacs.org This technique has been successfully applied to a wide range of bacterial species, including Gram-positive, Gram-negative, and mycobacteria, providing a versatile platform for studying bacterial cell wall biology in living organisms. nih.govgoogle.com
For instance, researchers have used this method to visualize the effects of antibiotics that inhibit cell wall biosynthesis. nih.gov The labeling pattern of the azido-D-alanine can reveal sites of new PG synthesis, providing insights into bacterial growth, division, and morphology. acs.orgnih.gov In some cases where single modified D-amino acids are not readily incorporated, dipeptide probes containing this compound, such as azido-D-alanine-D-alanine (ADA-DA), have been developed to bypass certain enzymatic steps and facilitate labeling. rsc.orgnih.govresearchgate.net
Table 1: Examples of Bacterial Species Labeled with Azido-D-alanine
| Bacterial Species | Type | Key Findings | References |
| Escherichia coli | Gram-negative | Successful cell surface labeling and visualization of peptidoglycan synthesis. | nih.govrsc.org |
| Listeria monocytogenes | Gram-positive | Specific incorporation into nascent peptidoglycan both in vitro and during macrophage infection. | nih.gov |
| Corynebacterium glutamicum | Gram-positive | Demonstrated cell surface labeling. | nih.gov |
| Mycobacterium tuberculosis | Gram-positive (acid-fast) | Cell surface labeling achieved, though with some differences in population labeling compared to other species. | nih.gov |
| Bacillus subtilis | Gram-positive | In vitro labeling validated the concept of bioorthogonal two-step metabolic peptidoglycan labeling. | rsc.org |
While the primary application of this compound in biological labeling focuses on peptidoglycan and proteins, the azide functionality is a key component in the broader field of nucleic acid modification using click chemistry. atdbio.com Azide-modified nucleosides, synthesized using precursors other than this compound, are commonly used to introduce azide groups into DNA and RNA. These azide-modified nucleic acids can then be labeled with alkyne-containing reporters. atdbio.com
The synthesis of DNA and RNA often involves phosphoramidite (B1245037) chemistry. While direct incorporation of a this compound phosphoramidite is not a standard method, the principle of using azide-alkyne cycloaddition for nucleic acid labeling is well-established. atdbio.com This approach allows for the attachment of a wide range of functionalities to DNA and RNA, facilitating studies of their structure, function, and localization. atdbio.com
Metabolic labeling with bioorthogonal chemical reporters, such as azides, is a powerful strategy for studying a wide variety of cellular components. nih.gov The general principle involves introducing a molecule containing a bioorthogonal functional group (the reporter) into a cell, where it is then incorporated into biomolecules through the cell's natural metabolic pathways. nih.govthermofisher.com
While azido (B1232118) sugars are more commonly employed for labeling glycans and glycoproteins, the concept extends to other classes of biomolecules. nih.govnih.govavantorsciences.com For example, azido-amino acids, including derivatives of this compound like azido-D-alanine, are used to label bacterial peptidoglycan. nih.govrsc.orggoogle.com This specificity arises from the unique presence of D-amino acids in bacterial cell walls. researchgate.net
The success of metabolic labeling relies on the ability of the cell's enzymatic machinery to recognize and process the unnatural, azide-containing substrate. acs.org Once incorporated, the azide-tagged biomolecules can be detected and studied using highly selective click chemistry reactions. thermofisher.com This approach provides a way to visualize and analyze specific cellular components in their native environment with minimal perturbation. universiteitleiden.nl
Labeling of Nucleic Acids (DNA/RNA) via Phosphoramidite Chemistry
Site-Specific Protein Functionalization via Unnatural Amino Acid Incorporation
The genetic code can be expanded to include unnatural amino acids (UAAs), allowing for their site-specific incorporation into proteins. acs.orgyale.edu This powerful technique enables the introduction of novel chemical functionalities, such as the azide group of this compound derivatives, at precise locations within a protein's structure. acs.orgnih.gov
This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that is specific for the UAA and does not cross-react with the endogenous translational machinery. yale.edu The engineered tRNA recognizes a nonsense codon, typically the amber stop codon (UAG), which is introduced into the gene of the target protein at the desired site for UAA incorporation. acs.org When the cell is supplied with the UAA, the orthogonal aaRS/tRNA pair directs its insertion into the protein at the position of the UAG codon. nih.gov
Azide-containing UAAs, such as p-azidophenylalanine, are widely used for this purpose. nih.gov Once incorporated, the azide group serves as a chemical handle for subsequent bioorthogonal reactions. This allows for the site-specific attachment of a wide range of molecules, including fluorescent dyes, crosslinkers, and polyethylene (B3416737) glycol (PEG) chains, to the protein of interest. acs.orgnih.gov This technology has numerous applications in studying protein structure and function, protein-protein interactions, and for the development of protein-based therapeutics. acs.orgfrontiersin.org
Role in Advanced Organic Synthesis and Medicinal Chemistry Research
Chiral Building Block in Complex Molecule Synthesis
(S)-2-Azidopropanoic acid is a valuable chiral building block utilized in the synthesis of more complex organic molecules. cymitquimica.com Its primary function is to introduce a strategically placed azide (B81097) group, which acts as a chemical handle for further transformations, most notably in "click chemistry." The azide functionality is essential for creating covalent linkages with other molecules, such as conjugating peptides with fluorescent tags or drug molecules.
The stereochemistry of the compound is crucial; the (S)-configuration of 2-azidopropanoic acid is often selected to ensure minimal steric hindrance during coupling reactions, thereby facilitating efficient synthesis. However, the utility of this building block can be constrained by the limited availability of functionally and stereochemically diverse 2-azidopropanoic acids, which can present challenges in the synthesis of certain complex targets like 1,4-benzodiazepin-2-ones. acs.org
Participation in Multicomponent Reactions (e.g., Ugi Four-Component Reaction)
This compound and its derivatives are key components in multicomponent reactions (MCRs), particularly the Ugi four-component reaction (Ugi-4CR). The Ugi reaction is a powerful tool in synthetic chemistry that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide in a single step to produce a complex bis-amide product. mdpi.com In this context, this compound serves as the carboxylic acid component, incorporating its characteristic azido (B1232118) group into the final product. mdpi.com
This strategy has been effectively employed in the synthesis of diverse molecular libraries. For instance, researchers have utilized 2-azido-3-arylpropanoic acids in non-catalytic Ugi reactions to generate α-azidoamides in high yields. thieme-connect.comd-nb.info When propargylamine (B41283) is used as the amine input, the resulting Ugi adduct contains both an azide and an alkyne, setting the stage for subsequent intramolecular cyclization reactions. thieme-connect.com This approach highlights the compound's role in creating molecular complexity efficiently.
| Ugi Reaction Example | |
| Reactants | 2-azido-3-arylpropanoic acids, an amine (e.g., cyclopropylamine, propargylamine), an isocyanide, and an aldehyde. thieme-connect.comd-nb.info |
| Solvent | Methanol. thieme-connect.com |
| Conditions | Room temperature. thieme-connect.com |
| Product | α-azidoamides (Ugi adducts). thieme-connect.com |
| Key Feature | The reaction proceeds without a catalyst and allows for the formation of products containing both azide and alkyne functionalities, ready for further transformation. thieme-connect.com |
Synthesis of Heterocyclic Compounds (e.g., Benzodiazepines, Triazoles)
The unique reactivity of the azide group in this compound makes it a pivotal precursor in the synthesis of various heterocyclic compounds.
Benzodiazepines: The synthesis of 1,4-benzodiazepine (B1214927) scaffolds, a privileged structure in medicinal chemistry, can be achieved using this compound derivatives. acs.org A common strategy involves an initial Ugi-4CR to create a linear precursor, followed by an intramolecular Staudinger/aza-Wittig reaction. acs.org In this sequence, the azide group is converted into an iminophosphorane, which then reacts with a ketone or ester within the molecule to form the seven-membered benzodiazepine (B76468) ring. acs.orgbeilstein-journals.org
Triazoles: The azide group is a quintessential 1,3-dipole for Huisgen 1,3-dipolar cycloaddition reactions, which produce stable, five-membered 1,2,3-triazole rings. This transformation, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of click chemistry. rsc.org this compound is used to generate azido-functionalized building blocks that react with various alkynes. rsc.orgresearchgate.net For example, a tandem Ugi–Huisgen sequence has been developed where the Ugi adduct, containing both an azide and an alkyne, undergoes an intramolecular cycloaddition to form fused heterocyclic systems like acs.orgthieme-connect.comtriazolo[1,5-a]pyrazines. thieme-connect.comresearchgate.net
| Heterocycle Synthesis via this compound Derivatives | |
| Target Heterocycle | Synthetic Strategy |
| 1,4-Benzodiazepines | Ugi-4CR followed by intramolecular Staudinger/aza-Wittig cyclization. acs.orgbeilstein-journals.org |
| 1,2,3-Triazoles | Huisgen 1,3-dipolar cycloaddition (e.g., CuAAC) between the azide group and an alkyne. rsc.org |
| acs.orgthieme-connect.comTriazolo[1,5-a]pyrazines | Tandem Ugi reaction with propargylamine followed by intramolecular Huisgen cycloaddition. thieme-connect.com |
Design and Synthesis of Peptidomimetics and Peptide Analogues
This compound is a cornerstone in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced stability and bioavailability. thieme-connect.combeilstein-journals.org Its incorporation into peptide-like structures allows for significant chemical modifications that are not possible with natural amino acids. rsc.org
Triazole as an Amide Bond Isostere in Peptide Design
One of the most powerful applications of this compound in peptidomimetic design is the use of the 1,2,3-triazole ring as an amide bond isostere. chimia.ch An isostere is a chemical group that can replace another while retaining the parent molecule's biological activity. The 1,4-disubstituted 1,2,3-triazole, formed via CuAAC, is an excellent mimic of the trans-amide bond found in peptides. mdpi.commdpi.com
The triazole ring shares several key properties with the amide bond, including similar size, planarity, and dipole moment (~5 Debye for the triazole vs. ~4 Debye for the amide). mdpi.com It can also participate in hydrogen bonding, with its N-2 and N-3 atoms acting as H-bond acceptors and the polarized C-5 proton serving as an H-bond donor. mdpi.com A crucial advantage of this substitution is that the triazole ring is resistant to cleavage by proteases, which readily degrade natural peptide bonds. chimia.chmdpi.com This strategy has been successfully used to develop novel peptidomimetics with potentially improved stability and therapeutic profiles. researchgate.net
Strategies for Cyclization and Conformational Constraint in Peptides
Imposing conformational constraints on linear peptides through cyclization is a widely used strategy to enhance their biological properties. beilstein-journals.orguwo.ca Cyclic peptides often exhibit higher receptor affinity, specificity, and metabolic stability because their reduced flexibility pre-organizes them into the bioactive conformation. beilstein-journals.orgqyaobio.com
The azide-alkyne cycloaddition reaction is a highly effective method for peptide macrocyclization. mdpi.com By incorporating an azide-bearing amino acid (derived from this compound) and an alkyne-bearing amino acid into a linear peptide sequence, a subsequent intramolecular CuAAC reaction can be used to form a stable, triazole-linked cyclic peptide. mdpi.comqyaobio.com This approach has been shown to facilitate otherwise difficult ring closures and is used to stabilize secondary structures like α-helices and β-turns. mdpi.comqyaobio.com The result is a conformationally constrained peptidomimetic with a rigid, protease-resistant triazole linkage integrated into its backbone. thieme-connect.com
Application in Solid Phase Peptide Synthesis (SPPS) and Native Chemical Ligation
Solid Phase Peptide Synthesis (SPPS): this compound and other α-azido acids are compatible with and have been used in Solid Phase Peptide Synthesis (SPPS), the standard method for chemically assembling peptides. nih.govbachem.com In SPPS, amino acids are sequentially coupled to a growing peptide chain that is anchored to an insoluble resin support. beilstein-journals.org (S)-2-Azidopropanoic acid can be coupled to a resin-bound amino acid using standard peptide coupling reagents, allowing for its incorporation at specific sites within a peptide sequence. rsc.orgrsc.org This method has been used to create azido-functionalized peptides on solid support, which are then cleaved and used as building blocks for constructing more complex peptidomimetics, such as triazole-based inhibitors. rsc.orgrsc.org While α-azido acids are generally compatible with the common Fmoc-based SPPS strategy, some side reactions, such as azide elimination, have been reported under certain conditions. nih.gov
Native Chemical Ligation (NCL): The azide group introduced by this compound is a versatile chemical handle primarily utilized in bio-orthogonal "click ligation," a powerful strategy that is complementary to Native Chemical Ligation (NCL). wikipedia.org NCL is a chemoselective method for joining two unprotected peptide segments, one with a C-terminal thioester and the other with an N-terminal cysteine. nih.govmdpi.com
While the azide group is not a direct participant in the canonical NCL mechanism, its presence allows for ligation via the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC). This "click ligation" serves as a robust alternative for linking peptide fragments, creating a stable triazole linkage instead of a native peptide bond. mdpi.com This approach expands the toolbox for total protein synthesis, allowing for the creation of modified proteins and peptide conjugates that would be difficult to access through traditional NCL alone.
Precursor for Bioactive Compounds and Drug Discovery Initiatives
This compound serves as a pivotal precursor in the synthesis of novel bioactive compounds and is a valuable tool in modern drug discovery initiatives. Its unique chemical architecture, featuring both a carboxylic acid and a reactive azide group on a simple three-carbon backbone, allows for its versatile incorporation into a wide array of molecular scaffolds. ru.nl This strategic positioning of functional groups enables chemists to construct complex molecules with potential therapeutic applications, ranging from enzyme inhibitors to peptidomimetics. chemimpex.comresearchgate.netresearchgate.net
The azide moiety is particularly significant, acting as a versatile chemical handle. It can be readily transformed into an amine via reduction, or it can participate in powerful ligation reactions such as the Staudinger reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.org These reactions are highly efficient and orthogonal to many functional groups found in biological systems, making this compound an ideal building block for creating libraries of compounds for high-throughput screening and for developing targeted therapeutic agents. chemimpex.comresearchgate.net
Detailed Research Findings
Research has demonstrated the utility of this compound and its derivatives in the development of several classes of bioactive molecules.
Heterocyclic Compounds: The compound is a key component in multicomponent reactions, such as the Ugi four-component reaction (U-4CR), to generate complex heterocyclic structures. beilstein-journals.org For instance, its use in an Ugi reaction followed by an intramolecular Staudinger/aza-Wittig cyclization is a documented strategy for synthesizing benzodiazepines, a class of compounds with significant pharmacological interest. acs.org
Peptidomimetics and Modified Peptides: In peptide chemistry, (S)-2-azidopropanoic acid is used as a building block to introduce the azide functionality into peptide chains. sigmaaldrich.comrsc.org This allows for the subsequent modification of peptides with other molecules like fluorescent tags or drug payloads via click chemistry. Furthermore, it is used to create peptidomimetics, which are molecules that mimic the structure of peptides but with improved stability or activity. researchgate.net For example, it has been used to synthesize triazole-based peptidomimetics designed as inhibitors for protein-protein interactions, such as the PSD-95 PDZ domain. rsc.org
Enzyme Inhibitors: Derivatives of 3-aryl-2-azidopropanoic acid have been explored as potential inhibitors for various enzymes. Studies have shown their potential as inhibitors of histone deacetylase 8 (HDAC8), a target in cancer therapy, and they are also being investigated as potential antidiabetic agents. thieme-connect.com The core structure derived from this compound is also found in inhibitors of protein tyrosine phosphatases, which are implicated in various signaling pathways. researchgate.net
Antimicrobial Research: The development of new antimicrobial agents is a critical area of research. A preservative combining water-soluble chitosan (B1678972) with this compound has been shown to effectively suppress the growth of pathogenic bacteria such as E. coli O157:H7 and S. aureus in raw milk samples. mdpi.com
Bioorthogonal Labeling: While primarily a precursor, the azide group's utility extends to bioorthogonal chemistry. The related D-alanine analogue, 2-amino-3-azidopropanoic acid (azDala), can be metabolically incorporated into the peptidoglycan of bacterial cell walls. nih.govgoogle.com This allows for the visualization and study of bacterial cell wall dynamics in living organisms, a powerful tool in understanding infection processes and developing new antibiotics. nih.gov
The strategic application of this compound as a precursor is a testament to its importance in medicinal chemistry and chemical biology. Its ability to readily participate in robust and selective chemical transformations facilitates the efficient construction of diverse molecular architectures for the discovery of new therapeutic agents. chemimpex.com
Data Table: Bioactive Compounds Derived from this compound
| Bioactive Compound Class/Derivative | Therapeutic Area/Target | Synthetic Strategy |
| Benzodiazepines | CNS disorders, Anxiety | Ugi four-component reaction followed by Staudinger/aza-Wittig cyclization. beilstein-journals.orgacs.org |
| Triazole-based Peptidomimetics | Protein-protein interaction inhibitors (e.g., PSD-95) | Solid-phase peptide synthesis followed by CuAAC (Click Chemistry). rsc.org |
| 3-Aryl-2-(1H-1,2,3-triazol-1-yl)propanoic acid derivatives | Oncology (HDAC8 inhibitors), Diabetes | Meerwein arylation, azidation, and subsequent cycloaddition reactions. thieme-connect.com |
| Chitosan-2-azidopropanoic acid conjugate | Antimicrobial | Conjugation of water-soluble chitosan with this compound. mdpi.com |
| Protein Tyrosine Phosphatase Inhibitors | Signal Transduction Modulation | Fragment-based drug discovery utilizing click chemistry. researchgate.net |
Contributions to Materials Science Research
Synthesis of Polymers and Advanced Functional Materials
2-Azidopropanoic acid serves as a valuable building block in materials science, primarily due to the strategic placement of the azide (B81097) (-N₃) functional group. This group's unique reactivity is central to its utility, enabling the synthesis of a wide range of polymers and advanced functional materials through highly efficient and specific chemical reactions. The primary application of this compound in this field is its role in "click chemistry," particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. ru.nl These reactions allow for the covalent linking of the acid to other molecules or polymer backbones containing an alkyne group, forming a stable triazole linkage.
The incorporation of this compound or its derivatives into polymer chains allows for precise control over the final material's properties and functionality. This "grafting" approach is a powerful strategy for modifying the surfaces of materials or for creating complex polymer architectures like graft copolymers. nih.gov By introducing the azido (B1232118) moiety, researchers can subsequently attach a wide variety of molecules, including fluorescent dyes, bioactive peptides, or other polymers, to create materials with tailored functions for specific applications. sciencenet.cn
Detailed research has demonstrated the efficiency of this compound in these bioorthogonal ligations. For instance, kinetic studies have been conducted to measure the rate of copper-free click reactions. In one such study, the reaction between this compound and a novel aza-dibenzocyclooctyne (DIBAC) derivative was investigated. ru.nl The cycloaddition reaction was found to proceed rapidly, highlighting the high reactivity and potential of this system for efficient material functionalization. ru.nl The rate constant for the reaction was determined in different solvents, providing quantitative insight into the reaction kinetics. ru.nl
Table 1: Kinetic Data for the Cycloaddition of DIBAC and this compound Interactive table summarizing the results of kinetic experiments for the cycloaddition reaction.
| Reactant 1 | Reactant 2 | Solvent | Rate Constant (k) (M⁻¹s⁻¹) |
| Aza-dibenzocyclooctyne (DIBAC) 12 | This compound | CD₃OD | Not specified in abstract |
| Aza-dibenzocyclooctyne (DIBAC) 12 | This compound | D₂O (basic) | 0.36 |
| Data sourced from a study on aza-dibenzocyclooctynes for copper-free cycloadditions. ru.nl |
Beyond synthetic polymers, derivatives of this compound are instrumental in the creation of advanced functional biomaterials. For example, (S)-2-amino-3-azidopropanoic acid has been used as a chemical reporter to probe the structure and dynamics of peptidoglycan in bacterial cell walls. google.comnih.gov By metabolically incorporating this azido-functionalized amino acid, researchers can visualize the cell wall through subsequent reaction with fluorescent probes via click chemistry. google.comnih.gov This technique transforms the bacterial cell surface into a functional material that can be studied in detail, offering insights into bacterial physiology and potential new antibiotic targets. nih.gov
The synthesis of modified polynucleotides, such as poly 2'-azido-2'-deoxyadenylic acid, further illustrates the utility of azido-functionalized building blocks in creating advanced materials. nih.gov These modified biopolymers exhibit unique conformational and binding properties, demonstrating how the introduction of an azide group can alter the characteristics of a macromolecule to create novel functional materials. nih.gov
Emerging Research Directions and Methodological Advances
Development of Novel Metal-Free Azide-Alkyne Cycloaddition Methodologies
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, but the potential toxicity of the metal catalyst has spurred the development of metal-free alternatives, particularly for applications in biological systems. nih.gov Research has increasingly focused on strategies that circumvent the need for metal catalysts, enhancing the biocompatibility of reactions involving azides like 2-azidopropanoic acid.
A prominent metal-free approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes the high ring strain of a cyclooctyne (B158145), which reacts readily with an azide (B81097) without the need for a catalyst to form a stable triazole. uga.edu SPAAC has proven to be a highly efficient bioorthogonal reaction, demonstrating good activity and selectivity under biological conditions. It is compatible with various functional groups and is inert to many reaction conditions, making it suitable for complex biological environments like living cells or tissues. google.com For instance, the reaction between the strained cyclooctyne DIBAC and this compound in deuterated water has been studied, showing a second-order rate constant of 0.36 M⁻¹s⁻¹. uga.edu This highlights the utility of SPAAC in aqueous, biologically relevant media. The development of water-soluble and fast-reacting cyclooctynes continues to expand the applicability of SPAAC. uga.edu
Another emerging metal-free strategy involves the use of supramolecular self-assembly to drive regioselective azide-alkyne cycloadditions. nih.govspringernature.com In this approach, reactant molecules self-assemble into ordered structures, such as nanofibers, in an aqueous solution. nih.gov This assembly process can bring the azide and alkyne functionalities into close proximity and create a spatially confined environment that facilitates the cycloaddition reaction with high regioselectivity, avoiding the mix of isomers often seen in catalyzed reactions. nih.govspringernature.com This assembly-driven methodology represents a promising strategy for achieving metal-free cycloadditions for biomedical applications. nih.govspringernature.com
These metal-free methodologies are crucial for applications ranging from materials science to bioconjugation, such as labeling biomolecules, synthesizing peptidomimetics, and developing novel therapeutic agents. ru.nlnih.gov
Advanced Spectroscopic and Analytical Techniques for Characterization of Derivatives
The synthesis of novel derivatives from this compound necessitates sophisticated analytical techniques to confirm their structure, purity, and stereochemistry. A combination of spectroscopic methods is typically employed for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool. ¹H NMR is used to identify protons in the molecule, such as the methine proton adjacent to the azide group, which typically appears around δ 4.06 ppm. ¹³C NMR provides information about the carbon skeleton. rsc.org Advanced 2D NMR techniques like HSQC can be used to confirm deuterium (B1214612) incorporation in isotopic labeling studies. Furthermore, variable-temperature NMR studies can provide insights into intramolecular hydrogen bonding in complex derivatives. core.ac.uk
Mass Spectrometry (MS) is essential for confirming the molecular weight of the synthesized compounds. Electrospray ionization (ESI-MS) is commonly used to observe molecular ion peaks, such as the [M+H]⁺ adduct. rsc.org High-resolution mass spectrometry (HRMS) provides exact mass measurements, which helps in confirming the elemental composition. For larger biomolecules or polymers modified with this compound derivatives, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is employed. rsc.org
Infrared (IR) Spectroscopy is particularly useful for identifying the characteristic azide functional group, which displays a strong, sharp absorption band around 2100 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid is also readily identified, typically appearing around 1705 cm⁻¹.
Chromatographic Techniques are vital for purification and purity assessment. High-Performance Liquid Chromatography (HPLC), especially with chiral columns, is used to verify the enantiopurity of chiral derivatives by comparing retention times against racemic mixtures.
The table below summarizes typical spectroscopic data used in the characterization of this compound and its derivatives.
| Technique | Analyte | Key Observables | Reference |
| ¹H NMR | (2R)-2-Azido-3-(trityl-thio)propanoic acid | δ 4.3 ppm (dd, J = 8.2 Hz, 1H, C2-H), δ 7.2–7.4 (m, 15H, Trityl) | |
| IR | (2R)-2-Azido-3-(trityl-thio)propanoic acid | ~2100 cm⁻¹ (N₃ stretch), ~1705 cm⁻¹ (C=O stretch) | |
| ESI-MS | (2R)-2-Azido-3-(trityl-thio)propanoic acid | m/z 390.1 [M+H]⁺ | |
| MALDI-TOF MS | Polystyrene with azide groups | Used to analyze large polymer structures and confirm modifications. | rsc.org |
| Optical Activity | (S)-2-Azidopropanoic acid | [α]/D +12.0±1.0°, c = 1 in methanol | sigmaaldrich.com |
Computational and Chemoinformatic Approaches for Reaction Prediction and Optimization
Computational chemistry and chemoinformatics are increasingly indispensable tools for accelerating the discovery and development of new chemical entities and reactions involving this compound. neovarsity.orgfrontiersin.org These in silico methods allow for the prediction of molecular properties, reaction outcomes, and biological activities, thereby rationalizing experimental efforts and reducing costs. qima-lifesciences.comresearchgate.net
Quantum Mechanical Calculations , such as Density Functional Theory (DFT), are used to model reaction mechanisms and predict the reactivity of this compound and its derivatives. grafiati.com For example, DFT calculations can be employed to investigate the transition states of cycloaddition reactions, helping to understand the factors that influence reaction rates and regioselectivity. grafiati.comresearchgate.net Such computational studies can explain experimental observations, like the steric acceleration of reactions in congested environments, and guide the design of more reactive molecules. researchgate.net
Chemoinformatics encompasses the application of computational and informatics tools to solve problems in chemistry. researchgate.net This includes the use of databases, quantitative structure-activity relationship (QSAR) modeling, and machine learning algorithms. neovarsity.org For instance, QSAR models can be developed to predict the biological activity of novel triazoles synthesized from this compound. neovarsity.org Molecular docking studies can predict the binding affinities of derivatives to biological targets, such as enzymes or receptors, providing insights for medicinal chemistry applications.
Predictive models are also being developed for reaction outcomes and optimization. By analyzing large datasets of chemical reactions, machine learning algorithms can predict the likely products of a reaction, suggest optimal reaction conditions, and even propose novel synthetic routes. frontiersin.org These predictive capabilities are valuable in designing efficient syntheses for complex molecules derived from this compound.
The table below lists some computational tools and their applications in the context of this compound research.
| Tool/Approach | Application | Purpose | Reference(s) |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Calculating transition state energies for cycloaddition reactions to understand reactivity and regioselectivity. | grafiati.comresearchgate.net |
| Molecular Docking (e.g., AutoDock Vina) | Medicinal Chemistry | Predicting the binding mode and affinity of derivatives to biological targets. | |
| QSAR Modeling | Drug Discovery | Relating the chemical structure of derivatives to their biological activity to guide the design of more potent compounds. | neovarsity.org |
| Machine Learning/AI | Reaction Prediction | Predicting reaction outcomes, optimizing synthesis conditions, and identifying novel synthetic pathways. | frontiersin.orgqima-lifesciences.com |
These computational and chemoinformatic approaches represent a paradigm shift in chemical research, enabling a more data-driven and predictive approach to the synthesis and application of this compound derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-azidopropanoic acid, and how can its purity be validated?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution of α-halopropanoic acid derivatives with sodium azide. For example, reacting 2-bromopropanoic acid with NaN₃ in a polar aprotic solvent (e.g., DMF) under controlled temperature (40–60°C) yields the azide product. Purification via recrystallization or column chromatography is critical to remove unreacted precursors. Purity validation requires NMR (¹H/¹³C) to confirm absence of halide peaks, FT-IR to verify azide stretch (~2100 cm⁻¹), and HPLC with UV detection for quantitative analysis .
Q. How should researchers design kinetic experiments to study this compound in cycloaddition reactions?
- Methodological Answer : Use pseudo-first-order kinetics with excess reaction partners (e.g., cyclooctynes) to isolate azide reactivity. Monitor reaction progress via UV-Vis spectroscopy (tracking azide peak decay) or ¹H NMR (disappearance of azide proton signals). Rate constants (k) can be calculated using integrated rate laws. For example, in D₂O with 2 M NaOH (to solubilize reactants), cycloaddition with dibenzocyclooctynes proceeds at k ≈ 0.36 M⁻¹s⁻¹, slightly faster than in CD₃OD (k ≈ 0.29–0.31 M⁻¹s⁻¹) .
Advanced Research Questions
Q. What analytical challenges arise in characterizing this compound’s reactivity in aqueous vs. organic solvents?
- Methodological Answer : In aqueous basic conditions, hydrolysis of the azide group to amines can compete with cycloaddition. To mitigate this, use buffered solutions (pH < 10) and monitor side products via LC-MS. In organic solvents (e.g., CD₃OD), azide stability improves, but solubility limitations require cosolvents like DMSO. Contrasting kinetic data (e.g., 0.36 M⁻¹s⁻¹ in D₂O vs. 0.29 M⁻¹s⁻¹ in CD₃OD) highlights solvent-dependent reactivity .
Q. How can computational methods complement experimental studies of this compound’s click chemistry applications?
- Methodological Answer : Density functional theory (DFT) calculations can model transition states and activation energies for cycloadditions. Compare computed activation barriers with experimental k values to validate mechanisms. For instance, DFT studies on strain-promoted azide-alkyne cycloaddition (SPAAC) with this compound may explain its faster kinetics (~100-fold) compared to hydrophilic analogs like DIMAC .
Q. What strategies optimize this compound’s stability during long-term storage?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in dark, anhydrous conditions. Avoid exposure to light, moisture, or reducing agents. Periodically test stability via TLC or NMR; degradation products (e.g., amines) indicate hydrolysis. Lyophilization or formulation with stabilizing excipients (e.g., trehalose) extends shelf life .
Data Contradictions and Resolution
Q. Discrepancies in reported rate constants for this compound’s cycloadditions: How to reconcile?
- Methodological Answer : Variations in k values (e.g., 0.29–0.36 M⁻¹s⁻¹) arise from solvent polarity, pH, and reactant purity. Standardize conditions: use deuterated solvents for NMR kinetics, control ionic strength, and validate azide concentration via iodometric titration. Cross-validate with orthogonal techniques (e.g., stopped-flow spectroscopy) .
Ethical and Safety Considerations
- Handling Precautions : this compound is potentially explosive under mechanical shock or high temperatures. Use blast shields, minimize quantities, and avoid metal spatulas. Follow OSHA guidelines (29 CFR 1910.1020) for exposure monitoring and PPE (gloves, goggles) .
- Data Reproducibility : Document synthetic protocols, solvent batches, and instrument calibration details to align with journal standards (e.g., Reviews in Analytical Chemistry) for methodological transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
